molecular formula C23H21N3O B6550218 2-(3,4-dimethylphenyl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040674-30-3

2-(3,4-dimethylphenyl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6550218
CAS No.: 1040674-30-3
M. Wt: 355.4 g/mol
InChI Key: WKEXRGAXQPMKBB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a fused bicyclic pyrazole-pyrazine core. The structure includes a 3,4-dimethylphenyl substituent at position 2 and a 4-ethenylbenzyl group at position 3.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-4-18-6-8-19(9-7-18)15-25-11-12-26-22(23(25)27)14-21(24-26)20-10-5-16(2)17(3)13-20/h4-14H,1,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXRGAXQPMKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethylphenyl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No: 5667-74-3) is a pyrazolo derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

The compound possesses the following chemical characteristics:

PropertyValue
Molecular FormulaC17H15N5O3
Molecular Weight337.33 g/mol
Density1.36 g/cm³
Boiling Point423.7 °C
LogP3.3056

These properties suggest a moderate lipophilicity, which is often correlated with membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit a broad spectrum of anticancer activities. In particular, studies have evaluated the efficacy of similar compounds against various human cancer cell lines. For instance:

Antimicrobial and Antiviral Properties

Pyrazole compounds are also recognized for their antimicrobial and antiviral activities. The structural features of pyrazolo derivatives often correlate with their ability to interact with biological macromolecules:

  • Mechanism : Many pyrazoles act by inhibiting enzymes or disrupting cellular processes in pathogens.
  • Case Studies : Although specific studies on this compound's antimicrobial activity are scarce, related pyrazole derivatives have demonstrated effectiveness against various bacterial strains and viruses .

Enzyme Inhibition

A notable area of research involves the inhibition of specific kinases by pyrazole derivatives:

  • Protein Kinase Inhibition : Some studies have focused on the inhibition of CDK2/cyclin E and Abl kinases. However, it was noted that none of the newly synthesized compounds in related studies showed effective inhibition of these kinases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interference with Cell Signaling Pathways : By modifying signal transduction pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : Targeting specific enzymes critical for cancer cell survival or microbial growth.
  • Interaction with DNA/RNA : Potentially affecting nucleic acid synthesis or function.

Conclusion and Future Directions

While the biological activity of this compound shows promise based on its structural analogs and related compounds, further research is necessary to elucidate its specific mechanisms and therapeutic potential. Future studies should focus on:

  • Comprehensive in vitro and in vivo evaluations to assess efficacy across various disease models.
  • Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
  • Exploration of combination therapies that could enhance its effectiveness against resistant strains or tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with closely related derivatives:

Compound Substituents Molecular Weight Key Properties References
Target Compound :
2-(3,4-Dimethylphenyl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 2-position: 3,4-dimethylphenyl
- 5-position: 4-ethenylbenzyl
~387.45 g/mol* High lipophilicity due to ethenyl and methyl groups; potential for π-π interactions.
Analog 1 :
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- 2-position: 4-chlorophenyl
- 5-position: 3,4-dimethoxyphenethyl
419.88 g/mol Chlorine enhances electronegativity; methoxy groups improve solubility.
Analog 2 :
2-(3,4-Dimethoxyphenyl)-5-[(3,4-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 2-position: 3,4-dimethoxyphenyl
- 5-position: 3,4-dimethylbenzyl
389.45 g/mol Methoxy groups increase polarity; methyl groups enhance steric bulk.
Analog 3 :
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4-one
- 2-position: 3-chloro-4-ethoxyphenyl
- 5-position: oxazole-linked benzyl
~563.98 g/mol Chloro and ethoxy groups modulate electronic effects; oxazole enhances rigidity.

*Calculated based on molecular formula (C24H23N3O).

Key Findings:

Electronic Effects :

  • The target compound lacks electron-withdrawing groups (e.g., Cl in Analog 1), making it less polar but more lipophilic than chlorinated analogs .
  • The ethenyl group in the target compound may enhance π-stacking interactions in biological systems compared to methoxy or ethoxy substituents .

Biological Activity :

  • Pyrazolo[1,5-a]pyrazin-4-ones are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .
  • Analogs with chlorophenyl groups (e.g., Analog 1) exhibit improved binding to hydrophobic enzyme pockets due to Cl’s electronegativity .
  • The 3,4-dimethylphenyl group in the target compound may confer selectivity in targeting receptors sensitive to steric bulk .

Synthetic Accessibility: Analog 1 and similar derivatives are synthesized via cyclization of pyrazolo-oxazinones with amines, a method adaptable to the target compound . The ethenylbenzyl substituent in the target compound may require specialized coupling agents (e.g., Pd-catalyzed cross-coupling) for introduction .

Thermodynamic Stability :

  • Crystallographic data for Analog 1 reveals a screw-boat conformation in the pyrazine ring, stabilized by C–H⋯O interactions . Similar stabilization is expected for the target compound.

Research Implications

  • Structure-Activity Relationship (SAR) : Substituting the ethenyl group with polar moieties (e.g., -OH, -COOH) could optimize solubility without compromising activity.
  • Synthetic Challenges : Efficient introduction of the ethenylbenzyl group requires optimization to avoid side reactions, such as polymerization of the ethenyl moiety.

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